molecular formula C12H10F3NO B13609017 1-(1,2-dimethyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one

1-(1,2-dimethyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B13609017
M. Wt: 241.21 g/mol
InChI Key: XLVXNCMKXOXMFN-UHFFFAOYSA-N
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Description

1-(1,2-dimethyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to an indole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 1,2-dimethylindole with a trifluoroacetylating agent. One common method is the Friedel-Crafts acylation reaction, where 1,2-dimethylindole is treated with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-dimethyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: Indole-3-carboxylic acids.

    Reduction: Indole-3-ethanol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

1-(1,2-dimethyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,2-dimethyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    1-(1,2-dimethyl-1H-indol-3-yl)ethanone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-(1,2-dimethylindol-3-yl)propan-1-one: Similar structure but with a different functional group at the indole ring.

    N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Contains additional functional groups that confer unique biological activities

Uniqueness

The presence of the trifluoromethyl group in 1-(1,2-dimethyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10F3NO

Molecular Weight

241.21 g/mol

IUPAC Name

1-(1,2-dimethylindol-3-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C12H10F3NO/c1-7-10(11(17)12(13,14)15)8-5-3-4-6-9(8)16(7)2/h3-6H,1-2H3

InChI Key

XLVXNCMKXOXMFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(F)(F)F

Origin of Product

United States

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